tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often require careful control of temperature, solvent, and reaction time to achieve high yields and enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the hydroxymethyl group makes it susceptible to oxidation, while the pyrrolidine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can react with the pyrrolidine ring under appropriate conditions.
Addition: Electrophiles can add to the double bond in the pyrrolidine ring.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted pyrrolidines, and adducts, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be used as a building block for the synthesis of pharmaceuticals. Its chiral properties are crucial for the development of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.
Industry: In material science, this compound can be used to create novel polymers and materials with specific properties. Its ability to form stable structures makes it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylmorpholine-1-carboxylate
Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylaziridine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs. Its chiral nature and the presence of the hydroxymethyl group make it particularly valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKWUTWRPJIOE-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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